

An In-Depth Technical Guide to the Physical and Chemical Properties of α -Humulene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Humulane*
Cat. No.: B1235185

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of α -humulene, a naturally occurring sesquiterpene of significant interest in pharmaceutical research. The information is presented to facilitate its use by researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Physical and Chemical Properties

α -Humulene, also known as α -caryophyllene, is a monocyclic sesquiterpene with the chemical formula $C_{15}H_{24}$.^[1] It is an isomer of β -caryophyllene and is commonly found in the essential oils of various plants, most notably in hops (*Humulus lupulus*), from which it derives its name.
[1]

Quantitative Physical Properties

The physical characteristics of α -humulene are summarized in the table below, providing essential data for handling, formulation, and experimental design.

Property	Value	Reference
Molecular Formula	$C_{15}H_{24}$	[1]
Molar Mass	204.36 g/mol	
Appearance	Pale yellowish-green clear liquid	[1]
Density	Approximately 0.889 g/cm ³ at 25°C	
Boiling Point	106-108°C at 5 mmHg	
Melting Point	< 25°C	
Refractive Index	1.499 - 1.505 at 20°C	
Solubility in Water	Insoluble	
Solubility in Organic Solvents	Soluble in alcohols (e.g., methanol, ethanol), oils, and other organic solvents.	
Solubility in Methanol	10 mg/mL	[2]

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of α -humulene. The following table summarizes key nuclear magnetic resonance (NMR) chemical shifts.

Nucleus	Solvent	Chemical Shifts (δ , ppm)	Reference
^1H NMR	CDCl_3	$\delta = 8.48$ (s, 1 H), 7.67 (t, $J = 7.6$ Hz, 1 H), 7.25 (d, $J = 7.7$ Hz, 1 H), 7.19 (dd, $J = 6.4, 5.6$ Hz, 1 H), 4.16 (s, 2 H), 2.00 – 1.85 (m, 4 H), 1.77 – 1.67 (m, 4 H)	[3]
^{13}C NMR	CDCl_3	$\delta = 212.9, 155.2, 148.6, 137.5, 124.3, 122.1, 87.4, 47.9, 39.7, 25.0$	[3]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the analysis and characterization of α -humulene.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a fundamental technique for the analysis of volatile compounds like α -humulene in complex mixtures such as essential oils.

Objective: To identify and quantify α -humulene in a sample.

Methodology:

- Sample Preparation:
 - Dilute the essential oil or extract containing α -humulene in a suitable organic solvent (e.g., methanol, ethanol, or hexane). A common dilution is 1 μL of oil in 1 mL of solvent.[4]

- If quantification is required, prepare a series of calibration standards of α -humulene of known concentrations. An internal standard can also be added to both samples and standards for improved accuracy.
- GC-MS Parameters:
 - Gas Chromatograph: Agilent 6890 series or similar.
 - Column: A non-polar capillary column is typically used, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d. x 0.25 μ m film thickness).[5]
 - Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[6]
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250°C.[5]
 - Oven Temperature Program: An initial temperature of 50-60°C held for 1-2 minutes, followed by a ramp of 3-10°C/min to a final temperature of 250-300°C, held for 5-10 minutes.[4][7]
 - Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[5]
 - Ion Source Temperature: 200-230°C.[6][7]
 - Mass Range: Scan from m/z 40 to 600 amu.[5]
- Data Analysis:
 - Identify α -humulene by comparing its retention time and mass spectrum with that of a certified reference standard.
 - Quantify the amount of α -humulene by constructing a calibration curve from the peak areas of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of α -humulene.

Objective: To confirm the chemical structure of isolated α -humulene.

Methodology:

- Sample Preparation:
 - Dissolve a purified sample of α -humulene (typically 5-10 mg) in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl_3).
 - Transfer the solution to a 5 mm NMR tube.
- NMR Spectrometer Parameters:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Nuclei: Acquire both ^1H and ^{13}C NMR spectra.
 - Reference: The solvent peak of CDCl_3 (δH 7.26 ppm, δC 77.0 ppm) is typically used as an internal reference.^[8]
- Data Acquisition and Processing:
 - Acquire ^1H NMR spectra to observe proton signals and their couplings.
 - Acquire ^{13}C NMR spectra to identify the number and types of carbon atoms.
 - Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons for complete structural assignment.
 - Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Determination of Solubility

Understanding the solubility of α -humulene is crucial for developing formulations and delivery systems.

Objective: To determine the solubility of α -humulene in various solvents.

Methodology:

- **Solvent Selection:** Choose a range of solvents with varying polarities, such as water, ethanol, methanol, and various oils.
- **Procedure:**
 - Add a known excess amount of α -humulene to a known volume of the selected solvent in a sealed vial.
 - Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, centrifuge or filter the suspension to remove the undissolved solute.
 - Carefully withdraw an aliquot of the clear supernatant.
 - Quantify the concentration of α -humulene in the supernatant using a suitable analytical technique, such as GC-MS or HPLC.
 - The determined concentration represents the solubility of α -humulene in that solvent at that temperature.

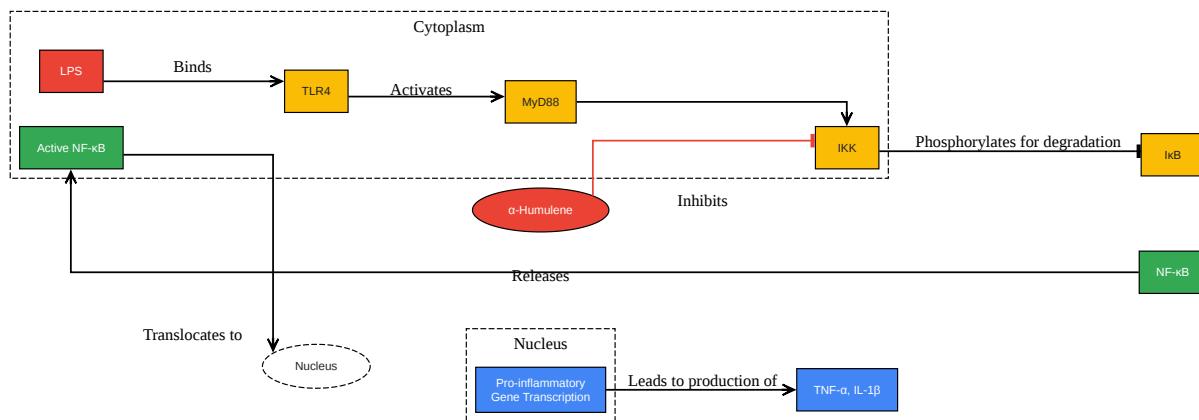
Assessment of Stability

Stability studies are essential to determine the shelf-life and appropriate storage conditions for α -humulene and its formulations.

Objective: To evaluate the stability of α -humulene under various environmental conditions.

Methodology:

- **Sample Preparation:** Prepare solutions of α -humulene in a relevant solvent or formulation.


- Stress Conditions: Expose the samples to a range of conditions as per regulatory guidelines (e.g., ICH guidelines).[9][10]
 - Temperature: Store samples at different temperatures (e.g., refrigerated (2-8°C), room temperature (25°C), and accelerated conditions (40°C)).
 - Humidity: For solid or semi-solid formulations, store at different relative humidity levels (e.g., 60% RH, 75% RH).
 - Light: Expose samples to controlled light conditions (e.g., using a photostability chamber) to assess photodegradation. Control samples should be kept in the dark.
 - pH: For solutions, assess stability across a range of pH values.
- Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
- Analysis:
 - Analyze the samples at each time point for the remaining concentration of α -humulene using a validated stability-indicating analytical method (e.g., HPLC or GC-MS).
 - Identify and quantify any degradation products to understand the degradation pathways.
 - Assess physical changes such as appearance, color, and odor.
- Data Evaluation: Determine the degradation rate and predict the shelf-life of α -humulene under the tested conditions. Exposure to light, heat, and oxygen is known to degrade α -humulene.[11] It also reacts quickly with ozone in the atmosphere.[1]

Biological Signaling Pathways

α -Humulene has demonstrated significant anti-inflammatory and pro-apoptotic activities, making it a promising candidate for drug development. The following diagrams illustrate the key signaling pathways involved in these effects.

Anti-Inflammatory Signaling Pathway

α -Humulene exerts its anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. One of the key mechanisms is the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

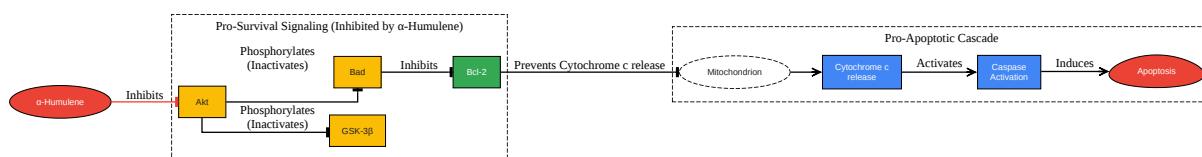

[Click to download full resolution via product page](#)

Figure 1: α -Humulene's Anti-Inflammatory Mechanism.

As shown in Figure 1, inflammatory stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates I κ B, an inhibitor of NF- κ B, leading to its degradation and the release of NF- κ B. Activated NF- κ B translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, resulting in the production of cytokines such as TNF- α and IL-1 β . α -Humulene has been shown to inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.

Pro-Apoptotic Signaling Pathway

In cancer cells, α -humulene has been observed to induce apoptosis (programmed cell death) through the inhibition of the Akt signaling pathway.

[Click to download full resolution via product page](#)

Figure 2: α -Humulene's Pro-Apoptotic Mechanism.

Figure 2 illustrates that α -humulene inhibits the activation of Akt, a key protein in cell survival pathways. The inhibition of Akt prevents the phosphorylation and subsequent inactivation of pro-apoptotic proteins like GSK-3 β and Bad. Active (dephosphorylated) Bad can then inhibit the anti-apoptotic protein Bcl-2. This disruption of the Bcl-2 family of proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to apoptosis.

Conclusion

α -Humulene is a versatile sesquiterpene with well-defined physical and chemical properties. Its significant anti-inflammatory and pro-apoptotic activities, mediated through specific signaling pathways, underscore its potential as a therapeutic agent. This guide provides foundational knowledge and experimental frameworks to support further research and development of α -humulene-based pharmaceuticals. The detailed protocols and pathway diagrams are intended to serve as practical resources for scientists and researchers in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Humulene - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. rsc.org [rsc.org]
- 4. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of *Thymus vulgaris* L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. plantsjournal.com [plantsjournal.com]
- 7. sciensage.info [sciensage.info]
- 8. researchgate.net [researchgate.net]
- 9. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. treehousecannabis.com [treehousecannabis.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical and Chemical Properties of α -Humulene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1235185#physical-and-chemical-properties-of-humulene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com